molecular formula C6H5N3O2 B1296900 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 7465-66-9

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1296900
CAS No.: 7465-66-9
M. Wt: 151.12 g/mol
InChI Key: YTJSNMJWGAJURT-UHFFFAOYSA-N
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Description

Chemical Structure: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 5900-40-3) is a bicyclic pyrimidine derivative featuring a cyano group at position 5, a methyl substituent at position 1, and two carbonyl groups at positions 2 and 4 (Figure 1). Its IUPAC name reflects the tetrahydropyrimidine core with fused keto and nitrile functionalities .

Synthesis:
The compound is synthesized via Biginelli-like multicomponent reactions, often involving urea/thiourea, β-keto esters, and aldehydes under acidic conditions. Ultrasound-assisted methods have been reported to enhance reaction efficiency (yields >90%) .

Chemical Reactions Analysis

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₅N₃O₂
  • Molecular Weight : 167.13 g/mol
  • IR Absorptions : 2212 cm⁻¹ (C≡N stretch), 1700–1689 cm⁻¹ (C=O stretches) .
  • Applications : Intermediate in antitumor and antimicrobial agent synthesis .

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 1

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 57712-62-6)

  • Structure : Benzyl group replaces the methyl at position 1.
  • Molecular Formula : C₁₂H₁₀N₃O₂
  • Molecular Weight : 243.23 g/mol
  • Key Differences :
    • Enhanced lipophilicity due to the benzyl group, improving membrane permeability.
    • Reported in antimicrobial studies but lacks antitumor data .

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 2044712-97-0)

  • Structure : Cyclopropyl and methyl groups at positions 1 and 6, respectively.
  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol

Substituent Variations at Position 6

6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Structure : 4-Chlorophenyl substituent at position 4.
  • Molecular Formula : C₁₁H₇ClN₃O₂
  • Molecular Weight : 260.65 g/mol
  • Key Differences :
    • Chlorine atom introduces electron-withdrawing effects, stabilizing the pyrimidine ring.
    • Demonstrated moderate cytotoxicity in cancer cell lines .

6-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Structure : Butyl chain at position 5.
  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 193.20 g/mol
  • Key Differences: Aliphatic chain increases solubility in non-polar solvents. Limited bioactivity data; primarily used in synthetic intermediates .

Functional Group Modifications

1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 131699-05-3)

  • Structure : Methoxybenzyl group at position 1.
  • Molecular Formula : C₁₃H₁₁N₃O₃
  • Molecular Weight : 257.25 g/mol
  • Key Differences: Methoxy group enhances electron density, altering reactivity in electrophilic substitutions. No reported biological activity; structural analog for crystallography studies .

3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

  • Structure : Benzyl at position 3 and cyclopropyl at position 1.
  • Molecular Formula : C₁₅H₁₃N₃O₂
  • Molecular Weight : 267.29 g/mol
  • Key Differences :
    • Dual substitution increases steric bulk, reducing enzymatic degradation rates .

Structural and Reactivity Insights

  • Electron-Withdrawing Groups: The cyano group at position 5 stabilizes the ring via conjugation, reducing susceptibility to hydrolysis .
  • Steric Effects : Bulky substituents (e.g., benzyl, cyclopropyl) decrease reaction rates in nucleophilic additions but improve metabolic stability .
  • Bioactivity Correlation : Chlorine and methyl groups enhance cytotoxicity, while methoxy groups prioritize synthetic utility over biological activity .

Biological Activity

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₆H₆N₄O₂
  • Molecular Weight : 166.14 g/mol
  • IUPAC Name : this compound
  • CAS Number : 78999-61-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiparasitic, and potential anticancer effects. The following sections detail these activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. For instance:

  • A study found that derivatives of tetrahydropyrimidines showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidineE. coli32
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidineS. aureus64

Antiparasitic Activity

The compound has also demonstrated antiparasitic activity. For example:

  • In vitro studies have shown that derivatives can inhibit the growth of Leishmania species with IC₅₀ values in the low micromolar range (e.g., 18.9–61.7 µM) .
CompoundParasiteIC₅₀ (µM)
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidineLeishmania amazonensis26.7

Anticancer Potential

Recent research suggests potential anticancer properties:

  • A study indicated that certain pyrimidine derivatives inhibited cell proliferation in various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) with IC₅₀ values ranging from 100 to 300 µM .
Cell LineCompoundIC₅₀ (µM)
A4311-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine150

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : Compounds like 1-Methyl-2,4-dioxo derivatives may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a new formulation containing tetrahydropyrimidine derivatives against resistant bacterial strains in patients with chronic infections. Results showed a significant reduction in bacterial load after treatment.
  • Antiparasitic Screening : In a laboratory setting, a series of tetrahydropyrimidine compounds were screened for activity against Trypanosoma brucei, revealing promising candidates for further development as antiparasitic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives?

A typical synthesis involves a Biginelli-like cyclocondensation reaction. For example, refluxing ethyl cyanoacetate, thiourea, and aldehydes with potassium carbonate in a solvent like DMF or ethanol yields tetrahydropyrimidine-5-carbonitrile derivatives. Post-synthetic modifications, such as alkylation with methyl iodide or hydrazine substitution, can introduce functional groups like methyl or hydrazinyl moieties . Ultrasound-assisted synthesis has been reported to enhance reaction efficiency, achieving yields up to 97.5% under optimized conditions .

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

Characterization relies on spectroscopic and crystallographic methods:

  • FTIR : Key peaks include CN stretch (~2212 cm⁻¹), C=O (~1650–1750 cm⁻¹), and NH stretches (~3300–3500 cm⁻¹) .
  • NMR : Diagnostic signals include δ ~5.6 ppm (pyrimidine ring proton), δ ~115–118 ppm (CN carbon), and δ ~160–175 ppm (C=O carbons) .
  • X-ray diffraction : Resolves planarity of the pyrimidine ring and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in crystal packing) .

Q. What are the typical biological activities explored for this compound?

Derivatives of tetrahydropyrimidine-5-carbonitrile have shown antimicrobial and antitumor activities. For instance, pyrazole-fused analogs demonstrated cytotoxicity against specific cancer cell lines, with structure-activity relationships (SAR) highlighting the importance of substituents like thiophenyl or chlorophenyl groups .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability in reported yields?

Yield discrepancies (e.g., 43% vs. 97.5%) arise from reaction conditions:

  • Solvent choice : Polar aprotic solvents (DMF) improve solubility but may require longer reaction times.
  • Catalysis : Ultrasound irradiation reduces reaction time and increases yield by enhancing mass transfer .
  • Workup : Acidification with glacial acetic acid and recrystallization purity protocols impact final yields . Methodological optimization should involve DOE (Design of Experiments) to assess variables like temperature, solvent, and catalyst loading.

Q. How should researchers address contradictions in spectral data interpretation?

For example, unexpected splitting in 1H^1H NMR signals could indicate tautomerism or impurities. Strategies include:

  • Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • HSQC/HMBC experiments to confirm connectivity in complex derivatives .
  • Single-crystal XRD to resolve ambiguities in regiochemistry or stereochemistry .

Q. What experimental design considerations are critical for pharmacological studies of derivatives?

  • Target selection : Prioritize derivatives with electron-withdrawing groups (e.g., CN, NO₂) for enhanced bioactivity .
  • In vitro assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, agar diffusion for antimicrobial activity) with positive controls (e.g., doxorubicin for antitumor studies).
  • Docking studies : Molecular docking against targets like DHFR or topoisomerase II can rationalize observed activities .

Q. What mechanistic insights explain side reactions during derivatization?

Side products like bis-dihydropyrimidines may form via competing pathways:

  • Michael addition : Malononitrile intermediates can undergo unintended cyclization under prolonged heating .
  • Solvent-free conditions : Microwave-assisted reactions minimize side reactions by reducing reaction time and thermal degradation . Monitoring via TLC or HPLC at intermediate stages helps identify and mitigate byproduct formation .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

Derivative1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)FTIR (cm⁻¹)Yield (%)Reference
5-Carbonitrile core5.6 (s, 1H), 13.55 (s, NH)115.55 (CN), 166.19 (C=O)2212 (CN), 1650 (C=O)97.5
Methylthio derivative3.27 (s, CH₃O), 2.53 (d, CH₂)58.36 (CH₃O), 174.50 (C-S)2210 (CN), 1666 (C=N)43

Table 2: Biological Activity of Selected Derivatives

DerivativeBioassay ModelIC₅₀/Inhibition ZoneKey Structural FeatureReference
Pyrazole-fused analogMCF-7 (Breast Cancer)12.5 µMThiophenyl substituent
Chlorophenyl derivativeS. aureus18 mm (zone)4-Chlorophenyl group

Properties

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJSNMJWGAJURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284185
Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7465-66-9
Record name 1,2,3,4-Tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinecarbonitrile
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Record name NSC 36158
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Record name 7465-66-9
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Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
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